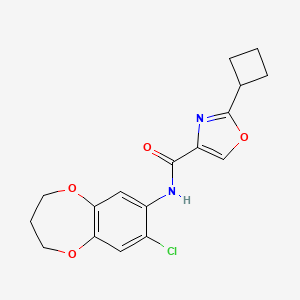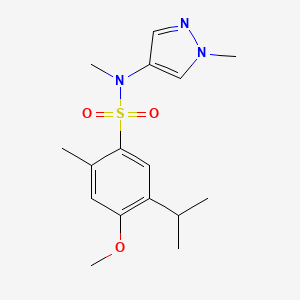![molecular formula C12H15N3O3S B7678848 5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7678848.png)
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-Dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole, commonly known as DMTS, is a chemical compound with potential therapeutic applications. DMTS belongs to the class of sulfoxides and has been synthesized through various methods.
Applications De Recherche Scientifique
DMTS has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. DMTS has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. DMTS has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Mécanisme D'action
DMTS exerts its effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. DMTS has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce oxidative stress. DMTS has been shown to induce apoptosis through the activation of caspases, a family of proteases involved in the regulation of cell death.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis. DMTS has also been shown to reduce the expression of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins. DMTS has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for lab experiments, including its stability, solubility, and low toxicity. DMTS is stable under various conditions and can be easily dissolved in water or organic solvents. DMTS has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, DMTS has some limitations, including its limited availability and high cost.
Orientations Futures
Include the development of DMTS-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative diseases. Further research is also needed to explore the mechanisms of action of DMTS and its potential interactions with other drugs.
Méthodes De Synthèse
DMTS has been synthesized through various methods, including the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with hydrogen peroxide and sulfuric acid. Another method involves the reaction of 2,6-dimethoxybenzaldehyde with thiosemicarbazide, followed by oxidation with hydrogen peroxide and sulfuric acid. DMTS can also be synthesized through the reaction of 2,6-dimethoxybenzaldehyde with methylhydrazine, followed by oxidation with m-chloroperoxybenzoic acid.
Propriétés
IUPAC Name |
5-[(2,6-dimethoxyphenyl)sulfinylmethyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15-11(13-8-14-15)7-19(16)12-9(17-2)5-4-6-10(12)18-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXQFFNJKSRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CS(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7678773.png)
![1-Benzyl-1-[(4-hydroxyoxan-4-yl)methyl]-3-methyl-3-propan-2-ylurea](/img/structure/B7678791.png)
![1-(Cyclobutylmethyl)-3-[(1,1-dioxothian-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B7678798.png)
![4-Bromo-3-[(1-methylpyrazol-4-yl)oxymethyl]benzonitrile](/img/structure/B7678800.png)
![N-[4-(2-hydroxyethylsulfanylmethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7678808.png)
![5-[[[Cyclobutylmethyl(propan-2-yl)carbamoyl]amino]methyl]furan-2-carboxamide](/img/structure/B7678812.png)
![N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-5-methyl-2-nitrobenzamide](/img/structure/B7678813.png)

![N-[(5-cyano-2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7678824.png)
![1-(3-Methoxycyclopentyl)-3-[1-(1-phenyltriazol-4-yl)ethyl]urea](/img/structure/B7678833.png)

![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridine-2-carboxamide](/img/structure/B7678852.png)
![1-(Cyclobutylmethyl)-1-propan-2-yl-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea](/img/structure/B7678854.png)
